

Spectroscopic Data of Psymberin: A Technical Guide

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Compound of Interest

Compound Name: *Psymberin*

Cat. No.: *B1248840*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Psymberin** (also known as Irciniastatin A), a potent cytotoxin isolated from marine sponges. The information presented herein is intended to support research and development efforts related to this promising natural product. This document details its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirms the elemental composition of **Psymberin**. The data presented in Table 1 was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing large and thermally labile molecules like **Psymberin**.

Table 1: HRMS Data for **Psymberin**

Adduct	Calculated m/z	Found m/z
[M+Na] ⁺	632.3047	632.3044

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **Psymberin**, recorded in deuterated chloroform (CDCl_3) at 500 MHz.

Table 2: ^1H NMR Data for **Psymberin** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.23	d	9.0
3	3.61	m	
4'	4.95	s	
5	1.62	m	
6	1.95	m	
7	3.48	m	
8	4.60	d	2.0
9	4.02	m	
10	1.70	m	
11	3.75	m	
12	1.25	d	6.5
13	2.95	m	
14	2.65	dd	16.0, 3.0
14	2.80	dd	16.0, 11.5
15'	6.30	s	
17'	6.25	s	
OMe-3	3.40	s	
OMe-4'	3.55	s	
Me-5	1.05	s	
Me-5	1.10	s	
Me-10	0.95	d	7.0
Me-16'	2.20	s	

Table 3: ^{13}C NMR Data for **Psymberin** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	171.5
2	74.5
3	83.0
4	139.0
5	128.0
6	35.0
7	80.0
8	98.0
9	71.0
10	40.5
11	76.0
12	17.0
13	72.0
14	39.0
1'	170.0
3'	102.0
4a'	160.0
5'	108.0
6'	158.0
7'	101.0
8a'	138.0
OMe-3	58.0
OMe-4'	61.0

Me-5	22.0
Me-5	27.0
Me-10	15.0
Me-16'	21.0

Experimental Protocols

The following sections detail the general methodologies used to acquire the spectroscopic data for **Psymberin**.

High-Resolution Mass Spectrometry (HRMS)

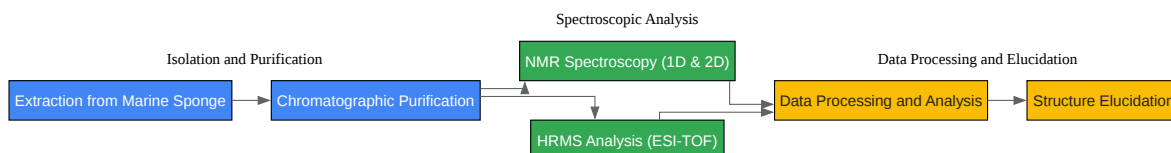
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data was collected in positive ion mode, and the mass accuracy was ensured by using a suitable internal or external calibrant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and the residual solvent peak was used as an internal standard (^1H : δ 7.26 ppm; ^{13}C : δ 77.16 ppm). Standard pulse sequences were used to acquire one-dimensional ^1H and ^{13}C spectra.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Psymberin**.



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Caption: General workflow for the spectroscopic analysis of **Psymberin**.

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